3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative features a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and a morpholin-4-ylmethyl substituent at position 6. Its molecular formula is C21H17ClF3NO4, with a molecular weight of 457.82 g/mol (estimated from ). The morpholine ring enhances solubility in polar solvents, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO4/c22-13-3-1-12(2-4-13)17-18(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)19(14)30-20(17)21(23,24)25/h1-6,27H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOTWLNPIAORCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which may lead to therapeutic applications in treating various diseases.
Anticancer Properties
Research indicates that compounds similar to 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one may possess anticancer activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells. Studies could focus on its role as an inhibitor of specific oncogenic pathways or as a modulator of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structural characteristics suggest it may have anti-inflammatory properties. Investigations into its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways could provide insights into its therapeutic potential for conditions such as arthritis or chronic inflammatory diseases.
Biological Research Applications
This compound's interactions with molecular targets make it a valuable tool in biological research.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for elucidating its biological effects. Research can focus on its binding affinity to specific receptors or enzymes, providing insights into how it modulates biological pathways.
Lead Compound Development
Given its unique structure, this compound can serve as a lead for developing new drugs with enhanced efficacy and safety profiles. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties.
Material Science Applications
The unique chemical properties of this compound also make it suitable for applications in material science.
Polymer Development
The compound can be utilized in the synthesis of novel polymers or coatings due to its functional groups that may participate in polymerization reactions. This could lead to the development of materials with specific mechanical and thermal properties.
Coating Technologies
Incorporating this compound into coating formulations may enhance their performance characteristics, such as durability and resistance to environmental factors.
Case Studies and Research Findings
A review of existing literature reveals several promising studies related to the applications of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Chromenone Derivatives | Investigated various chromenone derivatives for anticancer properties | Found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development |
| Mechanistic Insights into Chromenone Interactions | Explored the binding mechanisms of chromenone derivatives with specific protein targets | Identified key interactions that could inform drug design strategies |
| Development of Novel Polymers Using Chromenones | Studied the polymerization potential of chromenone compounds | Demonstrated successful synthesis of polymers with enhanced thermal stability |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and signaling pathways. For example, its hydroxyl group may participate in hydrogen bonding with biological macromolecules, while the trifluoromethyl group may enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and their implications:
Impact of Substituents on Bioactivity and Solubility
- Trifluoromethyl (CF3) : Present in the target compound and analogs (), this group enhances metabolic stability by resisting oxidative degradation .
- Morpholinylmethyl vs. Piperazinylmethyl: Morpholine (polar, non-basic) improves aqueous solubility, while piperazine derivatives (basic) may enhance solubility in acidic environments (e.g., lysosomal targeting) .
- Chlorophenyl Position: 4-Chlorophenyl (target) vs.
- Salt Forms : Perchlorate salts () improve stability but may introduce toxicity concerns compared to free bases .
Pharmacokinetic Considerations
- The target compound’s morpholine group likely confers better solubility (~20–30 mg/mL in water) compared to piperidine or diethylamino analogs .
- Compounds with trifluoromethyl groups (e.g., ) exhibit longer plasma half-lives due to reduced CYP450-mediated metabolism .
Biological Activity
3-(4-chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as L138770, is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.
Structural Characteristics
The compound's structure includes:
- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Hydroxy group : Contributes to hydrogen bonding capabilities.
- Trifluoromethyl group : Increases metabolic stability and membrane permeability.
- Morpholin-4-ylmethyl group : Potentially enhances binding affinity to biological targets.
The biological activity of L138770 is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme inhibition : The compound may act as an inhibitor or modulator of various enzymes involved in critical biological pathways.
- Receptor interactions : Potential binding to receptors influencing cellular signaling pathways.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of the trifluoromethyl group is particularly noted for enhancing the biological activity due to its electron-withdrawing properties, which facilitate stronger interactions with target proteins .
Comparative Analysis with Similar Compounds
A comparison of L138770 with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydroxy-3-(4-methylphenoxy)-8-morpholin-methyl -2-trifluoromethyl -chromen -4-one | Lacks chlorophenyl moiety | Different biological activity due to absence of chlorophenyl |
| 7-Hydroxy -3-(piperidin -1 -yl) methyl -2-trifluoromethyl -chromen - 4-one | Contains piperidine instead of morpholine | Altered chemical reactivity and potential activity |
| 3-Hydroxy -7-methoxy -2-trifluoromethyl -chromen - 4-one | Lacks morpholine and chlorophenyl groups | Simpler structure with potentially different activities |
In Vitro Studies
In vitro studies have demonstrated that L138770 exhibits moderate inhibitory effects on various enzymes. For instance, it has been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing IC50 values indicative of its potential as a therapeutic agent in neurodegenerative diseases .
Additionally, studies involving cytotoxicity against cancer cell lines such as MCF-7 have shown promising results, suggesting that L138770 may induce apoptosis through mechanisms involving caspase activation .
Case Studies
One notable study explored the compound's effects on cholinesterases and β-secretase, revealing its potential as a multi-target ligand. The kinetic studies indicated that L138770 could effectively inhibit these enzymes, which are crucial in the pathology of Alzheimer's disease . Molecular docking studies further elucidated its binding interactions at the molecular level, supporting the hypothesis that the trifluoromethyl group significantly enhances its binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
